molecular formula C9H7FO3 B2689422 5-Fluoro-2-formyl-4-methylbenzoic acid CAS No. 1896922-80-7

5-Fluoro-2-formyl-4-methylbenzoic acid

Cat. No.: B2689422
CAS No.: 1896922-80-7
M. Wt: 182.15
InChI Key: DYSQIXFIRJKFST-UHFFFAOYSA-N
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Description

5-Fluoro-2-formyl-4-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Fluoro-2-formyl-4-methylbenzoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-formyl-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-formyl-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-formyl-4-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

5-fluoro-2-formyl-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-2-6(4-11)7(9(12)13)3-8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQIXFIRJKFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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